Tert-butyl 4-(methylsulfonyloxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate
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Overview
Description
Tert-butyl 4-(methylsulfonyloxymethyl)-2-azabicyclo[211]hexane-2-carboxylate is a complex organic compound with a unique bicyclic structure
Preparation Methods
The synthesis of tert-butyl 4-(methylsulfonyloxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate typically involves multiple steps. One common synthetic route starts with commercially available starting materials. The key steps include the formation of the bicyclic core, introduction of the tert-butyl ester group, and the addition of the methylsulfonyloxymethyl group. Reaction conditions often involve the use of strong bases, protecting groups, and specific solvents to ensure high yields and selectivity .
Chemical Reactions Analysis
Tert-butyl 4-(methylsulfonyloxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the methylsulfonyloxymethyl group, using reagents like sodium azide or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
Tert-butyl 4-(methylsulfonyloxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biological Studies: Researchers use this compound to study enzyme interactions and receptor binding due to its unique structure.
Mechanism of Action
The mechanism of action of tert-butyl 4-(methylsulfonyloxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Compared to other bicyclic compounds, tert-butyl 4-(methylsulfonyloxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate is unique due to its combination of functional groups and its structural rigidity. Similar compounds include:
Tert-butyl 4-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate: Lacks the methylsulfonyloxymethyl group, making it less reactive in certain substitution reactions.
Tert-butyl 4-(chloromethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate: Contains a chloromethyl group instead of a methylsulfonyloxymethyl group, leading to different reactivity and applications.
Properties
IUPAC Name |
tert-butyl 4-(methylsulfonyloxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5S/c1-11(2,3)18-10(14)13-7-12(5-9(13)6-12)8-17-19(4,15)16/h9H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFAGWQPBNNQUJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CC1C2)COS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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